2-Ethyl-2,5-dihydro-4-methylthiazole
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Overview
Description
2-Ethyl-2,5-dihydro-4-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its distinctive odor and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2,5-dihydro-4-methylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of 2-methyl-2,5-dihydrothiazole with ethyl iodide under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-dihydro-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiazoline.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Halogenated thiazoles.
Scientific Research Applications
2-Ethyl-2,5-dihydro-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antitumor agents.
Industry: Widely used in the flavor and fragrance industry due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5-dihydro-4-methylthiazole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, altering their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,5-dihydrothiazole
- 2-Ethyl-4-methylthiazole
- 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole
Uniqueness
2-Ethyl-2,5-dihydro-4-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique odor profile makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other thiazole derivatives .
Properties
CAS No. |
41803-21-8 |
---|---|
Molecular Formula |
C6H11NS |
Molecular Weight |
129.23 g/mol |
IUPAC Name |
2-ethyl-4-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C6H11NS/c1-3-6-7-5(2)4-8-6/h6H,3-4H2,1-2H3 |
InChI Key |
GKTIVNKILASSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N=C(CS1)C |
density |
0.990-1.090 (20°) |
physical_description |
Clear to pale yellow liquid; Nutty roasted vegetable aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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